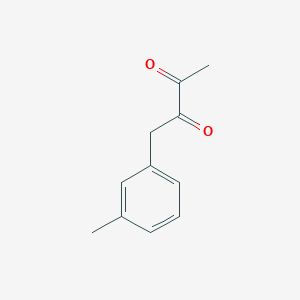

1-(3-Methylphenyl)butane-2,3-dione

Description

Significance of the Vicinal Dicarbonyl Motif in Contemporary Organic Synthesis and Chemical Research

The vicinal dicarbonyl, or α-diketone, is a structural motif characterized by two carbonyl groups on adjacent carbon atoms. This arrangement imparts unique reactivity that makes these compounds highly valuable as versatile building blocks in modern organic synthesis. The proximity of the two electron-withdrawing carbonyl groups results in a highly electrophilic carbon framework, making them susceptible to a wide range of nucleophilic attacks and condensation reactions.

One of the most significant applications of α-diketones is in the synthesis of heterocyclic compounds. youtube.com Their reaction with bifunctional nucleophiles, such as diamines, provides a straightforward route to important heterocyclic systems like quinoxalines and pyrazines. researchgate.net This reactivity is fundamental in the development of pharmaceuticals, agrochemicals, and materials science. Furthermore, vicinal diketones are key precursors in photochemical reactions. They can undergo photodecarbonylation, a process that expels carbon monoxide to form new carbon-carbon bonds, which has been utilized in the synthesis of complex polycyclic aromatic hydrocarbons like acenes. lkouniv.ac.inrsc.org

In addition to their synthetic utility, vicinal diketones are also significant in biological and food chemistry. For instance, diacetyl (2,3-butanedione) and 2,3-pentanedione (B165514) are well-known vicinal diketones that are naturally produced during fermentation processes. matrixscientific.comnist.govnist.gov They are key flavor components in beverages like beer and wine, contributing characteristic buttery or honey-like notes. matrixscientific.com The concentration of these compounds is carefully monitored as it can significantly impact the final taste profile of the product. matrixscientific.com

Contextualizing 1-(3-Methylphenyl)butane-2,3-dione within the Broader Class of Aryl α-Diketones

This compound belongs to the subclass of aryl α-diketones, which feature an aromatic ring attached to the vicinal dicarbonyl core. This class of compounds merges the reactivity of the α-diketone moiety with the electronic and steric influences of the aryl substituent. Aryl α-diketones are important intermediates in organic synthesis, often used for creating complex molecular architectures. nist.gov

While specific research literature on this compound is not extensively available, its chemical behavior can be inferred from the well-documented chemistry of related aryl α-diketones. The synthesis of such compounds typically involves the oxidation of an α-methylene ketone. A classic and reliable method for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂) to oxidize a methylene (B1212753) group adjacent to a carbonyl, yielding the corresponding 1,2-dicarbonyl compound. wikipedia.orgresearchgate.net For the target molecule, this would involve the oxidation of 1-(3-methylphenyl)-2-butanone.

The reactivity of this compound is expected to be characteristic of aryl α-diketones. The presence of the 3-methylphenyl (m-tolyl) group can influence its reactivity through steric and electronic effects compared to its unsubstituted or isomeric counterparts. For example, the methyl group's electron-donating nature may slightly modulate the electrophilicity of the dicarbonyl carbons.

Below is a data table for a structurally related compound, 1-(4-Methylphenyl)butane-1,3-dione, which is a positional and functional group isomer. This data provides context for the general physical properties one might expect for such a molecular formula.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₂ | PubChem nih.gov |

| Molecular Weight | 176.21 g/mol | PubChem nih.gov |

| CAS Number | 4023-29-4 | PubChem nih.gov |

| Appearance | Colorless to yellowish liquid | ChemBK chembk.com |

| Solubility | Soluble in most organic solvents, slightly soluble in water | ChemBK chembk.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(3-methylphenyl)butane-2,3-dione |

InChI |

InChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)7-11(13)9(2)12/h3-6H,7H2,1-2H3 |

InChI Key |

VOSPWKXBTLAXDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)C(=O)C |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 1 3 Methylphenyl Butane 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of 1-(3-Methylphenyl)butane-2,3-dione. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. uobasrah.edu.iq

For aromatic diketones, the keto-enol tautomerism can influence the observed spectra, with solvent polarity playing a significant role. researchgate.net In the case of this compound, the key expected signals include those for the aromatic protons on the meta-substituted ring, the benzylic methylene (B1212753) protons (-CH₂-), and the two distinct methyl groups. The chemical shifts for the closely related isomer, 1-(4-methylphenyl)butane-1,3-dione, provide a strong basis for predicting the spectral features of the target compound. nih.gov The carbonyl carbons of the dione moiety are particularly characteristic in the ¹³C NMR spectrum, appearing significantly downfield (typically in the 190-220 ppm range). libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data inferred from general chemical shift principles and spectra of related compounds like 1-(aryl)butane-1,3-diones.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Ar-CH₃ | ~2.3-2.4 | ~20-22 | Methyl group on the aromatic ring. |

| COCH₃ | ~2.2-2.3 | ~25-30 | Methyl group adjacent to a carbonyl. |

| Ar-CH₂-CO | ~4.0-4.2 | ~40-45 | Benzylic methylene protons adjacent to a carbonyl. |

| Aromatic C-H | ~7.0-7.4 | ~125-135 | Protons on the substituted phenyl ring. |

| Aromatic C-CH₃ | ~138-140 | Carbon attached to the ring's methyl group. | |

| Aromatic C-CH₂ | ~135-137 | Carbon attached to the butane-dione chain. | |

| C=O (benzylic) | - | ~190-200 | Carbonyl carbon adjacent to the methylene group. |

| C=O (acetyl) | - | ~205-215 | Carbonyl carbon adjacent to the methyl group. |

Two-dimensional (2D) NMR techniques are indispensable for confirming the precise connectivity of the molecular structure. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or HMQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduyoutube.com This provides unambiguous one-bond C-H connectivity. For this compound, an HSQC spectrum would show cross-peaks connecting the aromatic proton signals to their respective aromatic carbon signals, the benzylic methylene proton signal to its carbon signal, and the two methyl proton signals to their corresponding carbon signals. libretexts.orglibretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com This technique is vital for piecing together the molecular fragments. Key HMBC correlations expected for this compound would include:

A correlation from the benzylic methylene protons to the two carbonyl carbons, confirming the placement of the dione group.

Correlations from the aromatic protons to the benzylic methylene carbon and other carbons within the ring, confirming the substitution pattern.

A correlation from the acetyl methyl protons to the adjacent carbonyl carbon.

Together, these 2D NMR experiments provide a definitive map of the molecule's covalent structure, confirming the regio-isomer as 1-(3-methylphenyl) rather than other isomers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. chemguide.co.uk For this compound (C₁₁H₁₂O₂), the expected molecular weight is approximately 176.21 g/mol . nih.gov

Upon electron ionization (EI), the molecule forms a molecular ion (M⁺˙), which then undergoes characteristic fragmentation. The fragmentation of ketones is often dominated by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmsu.edu For this compound, two primary α-cleavage pathways are expected:

Cleavage between the two carbonyl groups, potentially leading to a 3-methylbenzoyl cation (m/z 119) and an acetyl radical, or an acetyl cation (m/z 43) and a 3-methylbenzoyl radical.

Cleavage of the bond between the methylene group and the adjacent carbonyl, which could lead to a 3-methylbenzyl cation (m/z 91).

Analysis of the mass spectrum for the related isomer 1-(4-methylphenyl)butane-1,3-dione shows a molecular ion peak at m/z 176 and a prominent peak at m/z 161, corresponding to the loss of a methyl group (-CH₃). nih.gov Another major fragment is observed at m/z 119, corresponding to the 4-methylbenzoyl cation. nih.gov A similar pattern is expected for the 3-methylphenyl isomer.

Table 2: Expected Mass Spectrometry Fragments for this compound Based on general fragmentation patterns of aromatic ketones and data from related isomers.

| m/z (Mass/Charge) | Proposed Fragment | Formula | Notes |

| 176 | Molecular Ion [M]⁺˙ | [C₁₁H₁₂O₂]⁺˙ | Represents the intact molecule. |

| 161 | [M - CH₃]⁺ | [C₁₀H₉O₂]⁺ | Loss of a methyl radical. |

| 119 | [3-methylbenzoyl]⁺ | [C₈H₇O]⁺ | α-cleavage between carbonyls. |

| 91 | [3-methylbenzyl]⁺ | [C₈H₉]⁺ | Cleavage of the C-CO bond. |

| 43 | [acetyl]⁺ | [C₂H₃O]⁺ | α-cleavage between carbonyls. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy are used to identify functional groups and probe the electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. uobasrah.edu.iq For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching of the diketone group. udel.edu Because the carbonyl groups are conjugated with the aromatic ring, this absorption is expected in the range of 1690-1716 cm⁻¹. blogspot.comwpmucdn.com Aromatic ketones typically show C=O stretching vibrations below 1700 cm⁻¹. spectroscopyonline.com Other expected signals include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹), and C=C stretching vibrations from the aromatic ring (around 1500-1600 cm⁻¹). udel.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. Aromatic ketones like this compound are expected to exhibit two main types of absorption bands:

An intense band at shorter wavelengths (π→π* transition) associated with the conjugated system of the aromatic ring and carbonyl groups.

A weaker band at longer wavelengths (n→π* transition) corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. researchgate.net The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov

H···H contacts: Typically the largest contributor, arising from interactions between the numerous hydrogen atoms on the periphery of the molecules. nih.govmdpi.com

C···H/H···C contacts: Representing interactions between the aromatic ring and nearby hydrogen atoms, indicative of C-H···π interactions. nih.gov

O···H/H···O contacts: Quantifying the presence and importance of weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms. nih.gov

This quantitative analysis provides deep insight into the forces that govern the self-assembly of the molecules in the solid state. acs.org

Computational Chemistry and Theoretical Investigations of 1 3 Methylphenyl Butane 2,3 Dione Systems

Density Functional Theory (DFT) Studies on Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecules like 1-(3-Methylphenyl)butane-2,3-dione. scispace.com DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G+(d,p), are employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. nih.govnih.gov

Geometry Optimization: DFT methods are used to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. This process provides crucial information about bond lengths, bond angles, and dihedral angles.

Electronic Structure: The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is elucidated through DFT. This helps in understanding the molecule's reactivity and spectroscopic properties.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies using DFT allows for the prediction and interpretation of infrared and Raman spectra. By comparing calculated frequencies with experimental data, the accuracy of the computational model can be validated.

Ab Initio and Semi-Empirical Quantum Chemical Calculations (e.g., MINDO/3, MNDO/H, AM1, PM3)

Beyond DFT, other quantum chemical methods are utilized to study this compound.

Ab Initio Methods: These methods are based on first principles, solving the Schrödinger equation without empirical parameters. libretexts.orgnumberanalytics.com While computationally intensive, they can provide highly accurate results for molecular properties and reaction energetics. libretexts.orgnumberanalytics.com

Semi-Empirical Methods: Methods like MINDO/3, MNDO, AM1, and PM3 offer a computationally less expensive alternative by incorporating some empirical parameters. scispace.comuni-muenchen.dewikipedia.org These methods are particularly useful for larger molecular systems where ab initio calculations are impractical. They are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are parameterized to reproduce experimental data, such as heats of formation. uni-muenchen.deopenmopac.net While faster, their accuracy can be lower if the molecule under study differs significantly from those used in the parameterization database. wikipedia.org

| Method | Full Name | Underlying Approximation |

| MINDO/3 | Modified Intermediate Neglect of Differential Overlap, version 3 | INDO |

| MNDO | Modified Neglect of Differential Overlap | NDDO |

| AM1 | Austin Model 1 | NDDO |

| PM3 | Parametric Model number 3 | NDDO |

Table 1: Common Semi-Empirical Methods and their characteristics. uni-muenchen.deopenmopac.net

Conformation Analysis and Potential Energy Surfaces of Diketones and Their Tautomers

The flexibility of the butane-2,3-dione chain and its interaction with the 3-methylphenyl group lead to various possible conformations. libretexts.orgkhanacademy.orgyoutube.com

Conformational Analysis: This involves identifying the different spatial arrangements of the atoms (conformers) and their relative energies. libretexts.org Techniques like Newman projections are used to visualize conformers, such as staggered (including anti and gauche forms) and eclipsed conformations. libretexts.orgyoutube.com The relative stability of these conformers is determined by factors like torsional strain and steric hindrance. libretexts.org

Potential Energy Surfaces (PES): A PES maps the energy of a molecule as a function of its geometry. researchgate.net For this compound, the PES can be complex due to multiple rotatable bonds. Computational methods are used to explore the PES to locate energy minima (stable conformers) and saddle points (transition states between conformers). researchgate.net

Tautomerism: Diketones like this compound can exist in equilibrium with their enol tautomers. The stability of different enol forms is influenced by factors such as conjugation and intramolecular hydrogen bonding. stackexchange.com Computational studies can predict the relative energies of the diketone and its various enol tautomers to determine the predominant form. stackexchange.com

Investigation of Reaction Pathways and Transition States through Computational Methods

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions involving this compound. nih.gov

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. numberanalytics.com This allows for the determination of activation energies, which are crucial for understanding reaction rates. Methods like coordinate driving or more advanced techniques can be used to locate transition state structures, which represent the highest energy point along a reaction coordinate. nih.gov Understanding these pathways is essential for predicting reaction outcomes and designing new synthetic routes. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of chemical bonds within a molecule. nih.gov For this compound, NBO analysis can provide insights into:

Hyperconjugative interactions: These are stabilizing interactions that result from the overlap of filled and empty orbitals.

Charge transfer: NBO analysis can quantify the extent of charge transfer between different parts of the molecule.

Bonding character: It helps to describe the nature of the bonds (e.g., sigma, pi) and their polarization.

The results of NBO analysis can reveal the presence of non-Lewis structures, indicating the degree of electron delocalization within the molecule. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's electronic properties and reactivity. nih.govresearchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A smaller gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govnih.gov

Reactivity Prediction: The distribution of the HOMO and LUMO across the molecule can predict the most likely sites for electrophilic and nucleophilic attack. The HOMO region is electron-rich and susceptible to electrophilic attack, while the LUMO region is electron-deficient and prone to nucleophilic attack.

Electronic Properties: From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, including:

Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system. nih.gov

Chemical Hardness (η): Resistance to change in electron distribution. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modification of the electron cloud. nih.gov

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. nih.gov

These parameters provide a quantitative basis for understanding the electronic behavior and reactivity of this compound.

Advanced Research Applications and Emerging Areas Excluding Prohibited Topics

Diketones as Versatile Precursors and Building Blocks in Complex Organic Synthesis

Diketones are highly valued in organic synthesis for their reactivity and ability to participate in a wide array of chemical transformations, making them crucial intermediates for constructing complex molecular architectures. nih.govfiveable.me Their utility stems from the presence of two carbonyl groups, which can be manipulated to form a variety of functional groups and heterocyclic systems. nih.govnih.gov

Research on related compounds, such as 1-phenylbutane-1,3-dione, demonstrates that these molecules are key starting materials for synthesizing new thiophene (B33073) and pyrazole (B372694) derivatives. chemfaces.com The general reactivity of 1,2-diketones allows for their use in condensation reactions with bifunctional nucleophiles like diamines and thioureas to generate heterocyclic rings. nih.gov For instance, the reaction of a 1,2-diketone with a diamine can lead to the formation of quinoxaline (B1680401) derivatives, which are important structural motifs in many biologically active compounds.

Furthermore, aryl diketones are instrumental in synthesizing complex natural products and other bioactive molecules. nih.gov The strategic placement of the methylphenyl group in 1-(3-Methylphenyl)butane-2,3-dione could influence the electronic properties and steric hindrance of the molecule, potentially leading to unique reactivity and the formation of novel complex structures. The synthesis of various heteroaryl 1,2-diketones has been achieved through methods like heteroarylation/oxidation sequences, highlighting the adaptability of diketone synthesis. nih.gov

Table 1: Examples of Heterocyclic Compounds Synthesized from Diketone Precursors

| Diketone Precursor | Reagents | Resulting Heterocycle | Reference |

| 1-Phenyl-2-(pyridin-3-yl)ethane-1,2-dione | Diamine | 2-Phenyl-3-(pyridin-3-yl)quinoxaline | nih.gov |

| 1-Phenylbutane-1,3-dione | Various | Thiophene and Pyrazole derivatives | chemfaces.com |

This table is illustrative and based on the reactivity of similar diketone compounds.

Utilization in Materials Science

The unique photochemical and coordination properties of diketones make them attractive candidates for applications in materials science. While direct studies on this compound are not available, the broader class of diketones has been explored for use as photoinitiators and components in advanced materials.

Aryl diketones are recognized for their ability to act as photoinitiators in both cationic and free-radical photopolymerization processes, particularly under UV and blue light LED irradiation. anu.edu.aubohrium.com Compounds like acenaphthenequinone (B41937) and phenanthrenequinone (B147406) have demonstrated high photoinitiating capabilities. anu.edu.au These molecules can absorb light and generate reactive species that initiate the polymerization of monomers, a fundamental process in the creation of polymers and coatings. nih.gov

The efficiency of these photoinitiating systems can be enhanced by the addition of other compounds such as iodonium (B1229267) salts or tertiary amines. anu.edu.au The presence of the aromatic ring in aryl diketones is crucial for their light-absorbing properties. The methylphenyl group in this compound would likely influence its absorption spectrum and photoinitiating efficiency. The development of efficient photoinitiators is critical for applications in 3D printing, dental materials, and protective coatings. bohrium.comresearchgate.net

Table 2: Examples of Diketone-Based Photoinitiating Systems

| Diketone | Co-initiator/Additive | Type of Polymerization | Light Source | Reference |

| Acenaphthenequinone | Iodonium salt, N-vinylcarbazole | Cationic | UV LED (392 nm) | anu.edu.au |

| Phenanthrenequinone | Tertiary amine, Phenacyl bromide | Free-radical | Blue LED (455 nm) | anu.edu.au |

| Camphorquinone | Tertiary amine | Free-radical | Visible light | researchgate.net |

This table presents examples of related diketone systems to illustrate potential applications.

The ability of diketones to form stable complexes with metal ions has led to their investigation for use in sensors and optical devices. mdpi.com Lanthanide complexes with β-diketone ligands, for example, can exhibit strong luminescence, making them suitable for development as chemical sensors. mdpi.com These complexes can detect specific metal ions with high selectivity and sensitivity.

While this compound is an α-diketone, the principles of metal coordination and luminescence can be extended. The design of new sensor materials often relies on the synthesis of ligands that can selectively bind to a target analyte and produce a measurable signal. The structure of this compound could be modified to enhance its binding affinity for specific ions, paving the way for its use in integrated optical sensors for chemical and biological applications. researchgate.net

Applications in Advanced Analytical Chemistry Techniques

In analytical chemistry, the quantification and identification of carbonyl compounds, including diketones, is of significant interest. Advanced methods often involve derivatization to enhance the detection and separation of these analytes.

While specific analytical methods for this compound are not described, general techniques for aldehydes and ketones are applicable. One such method involves derivatization with p-toluenesulfonylhydrazine (TSH) followed by analysis using ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HR-MS). acs.orgnih.govresearchgate.net This approach allows for both the quantification and identification of carbonyl compounds in complex biological samples. The derivatization step improves the chromatographic behavior and ionization efficiency of the analytes, enabling sensitive detection. acs.orgresearchgate.net Such techniques could be adapted for the analysis of this compound in various matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.